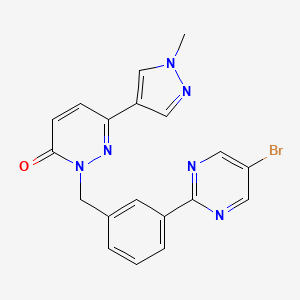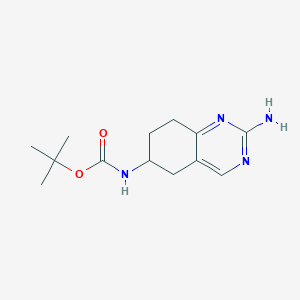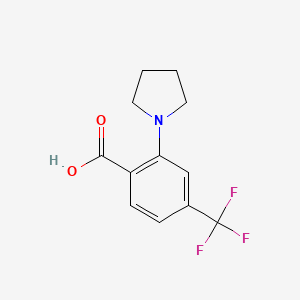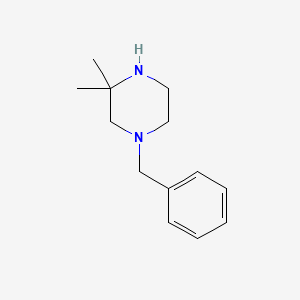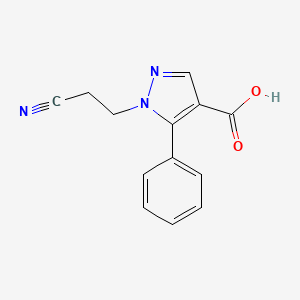
1-(2-Cyanoethyl)-5-phenyl-1H-pyrazol-4-carbonsäure
Übersicht
Beschreibung
1-(2-cyanoethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H11N3O2 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-cyanoethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-cyanoethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Leitfähige Biomaterialien
Die Einarbeitung von Cyanoethylverbindungen in Biomaterialien wie Hydrogele kann ihre elektrische Leitfähigkeit deutlich verbessern. Dies ist besonders vorteilhaft in der Gewebezüchtung, wo elektrische Signale eine entscheidende Rolle bei der Gewebsregeneration und Zellkommunikation spielen. Durch die Herstellung leitfähiger Hydrogele können Forscher die elektrische Kommunikation mit biologischen Systemen erleichtern, was möglicherweise die Zellanhaftung und das Wachstum auf diesen Substraten verbessert .
Cyanoacrylat-Klebstoffe
Cyanoacrylat-Klebstoffe, bekannt für ihre schnelle Polymerisation und starke Bindungsfähigkeiten, können von der Zugabe von Cyanoethylderivaten profitieren. Diese Verbindungen können die Haftfestigkeit verbessern und die Aushärtungsgeschwindigkeit verändern, wodurch sie für verschiedene technische und medizinische Anwendungen geeignet sind. Das Vorhandensein von Cyanoethylgruppen kann die Energetik der Grenzflächenwechselwirkung beeinflussen, was zu einer verbesserten Leistung der Klebstoffe führt .
DNA-Synthese
Im Bereich der Gentechnik dienen Cyanoethylderivate als schützende Reagenzien während der DNA-Synthese. Sie sind an der selektiven Monophosphorylierung von Nukleosiden beteiligt, was ein entscheidender Schritt bei der Synthese von DNA-Strängen ist. Diese Anwendung ist für die Forschung in der Genomik und die Entwicklung von Gentherapien von entscheidender Bedeutung .
Arzneimittel-Abgabesysteme
Cyanoethylverbindungen können zur Herstellung von Arzneimittelträgern mit verlängerter Wirkung verwendet werden. Ihre chemische Struktur ermöglicht die kontrollierte Freisetzung von Arzneimitteln, wodurch sie eine ausgezeichnete Wahl für die Entwicklung fortschrittlicher Arzneimittel-Abgabesysteme darstellen. Diese Anwendung ist besonders wichtig für Behandlungen, die über längere Zeiträume eine präzise Dosierung erfordern .
Bio-Elektroden
Die elektrischen Eigenschaften von Cyanoethylderivaten machen sie für die Verwendung in Bio-Elektroden geeignet. Diese Elektroden können zur Überwachung physiologischer Signale oder zur Abgabe elektrischer Stimulation an Gewebe verwendet werden und spielen eine wichtige Rolle in der medizinischen Diagnostik und bei therapeutischen Geräten .
Nanofaserproduktion
Cyanoethylderivate werden bei der Herstellung von Nanofasern verwendet, die Anwendungen von der Filtration bis hin zu Gewebeskeletten haben. Die einzigartigen Eigenschaften dieser Fasern, wie z. B. ihre hohe Oberfläche und Porosität, machen sie in verschiedenen wissenschaftlichen und industriellen Bereichen wertvoll .
Photolithographie
Bei der Herstellung elektronischer Bauteile können Cyanoethylderivate in Photolacken verwendet werden. Diese lichtempfindlichen Materialien sind entscheidend für den Photolithographieprozess, der zur Strukturierung von Teilen eines dünnen Films oder des Substratvolumens verwendet wird .
Biomimetische Klebstoffe
Der Bereich der Biomimetik umfasst die Entwicklung von Materialien und Strukturen, die an biologischen Einheiten modelliert sind. Cyanoethylderivate können zur Herstellung biomimetischer Klebstoffe beitragen, die die natürlichen Adhäsionsmechanismen von Lebewesen nachahmen, und so innovative Lösungen für medizinische und technologische Herausforderungen bieten .
Eigenschaften
IUPAC Name |
1-(2-cyanoethyl)-5-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-7-4-8-16-12(10-5-2-1-3-6-10)11(9-15-16)13(17)18/h1-3,5-6,9H,4,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCUOAJQCJMPLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2CCC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301196102 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301196102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1292636-76-0 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-5-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1292636-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301196102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



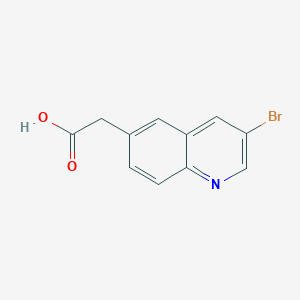
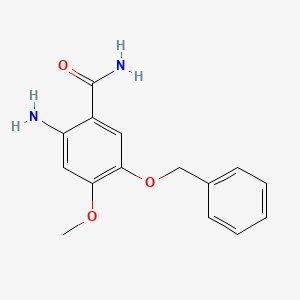
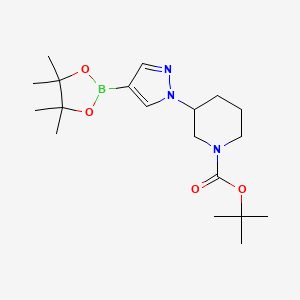
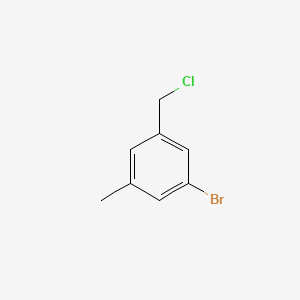
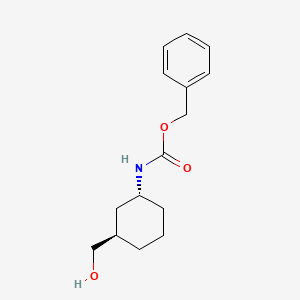
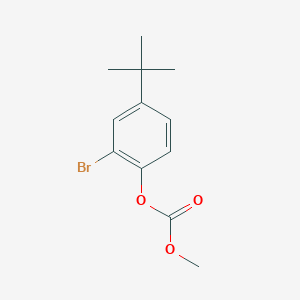

![5-tert-Butyl 7-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B1526715.png)

